![molecular formula C26H25F3N4O2S B605117 1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide CAS No. 1459809-09-6](/img/structure/B605117.png)

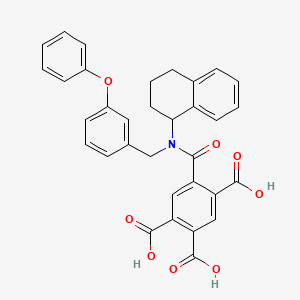

1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide

Descripción general

Descripción

The compound is a benzazepine derivative. Benzazepines are seven-membered diazaheterocycles with two nitrogen atoms. They are known to have a wide range of biological activities .

Molecular Structure Analysis

The compound has a benzazepine core, which is a bicyclic structure consisting of a benzene ring fused to an azepine ring. The azepine ring is a seven-membered ring containing one nitrogen atom .Chemical Reactions Analysis

Benzazepines, in general, can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents on the benzazepine core. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group .Aplicaciones Científicas De Investigación

Role in Cancer Progression

AC-4, also known as N4-acetylcytidine (ac4C), is a highly conserved chemical modification widely found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . This modification is significantly associated with various human diseases, especially cancer . It is involved in tumor occurrence, development, prognosis, and drug therapy .

Biomarker for Early Tumor Diagnosis and Prognosis Prediction

AC-4 has been suggested as a new biomarker for early tumor diagnosis and prognosis prediction . Its presence and levels can provide valuable information about the state and progression of the disease .

Target for Tumor Therapy

Due to its significant association with cancer, AC-4 is being studied as a potential target for tumor therapy . By understanding and manipulating the mechanisms of AC-4, new therapeutic strategies could be developed .

Role in Translation Regulation

The presence of AC-4 in mRNA coding sequence strongly stimulates translation elongation, while the modification in 5’ UTR regulates translation initiation . This shows that AC-4 plays a crucial role in the regulation of protein synthesis .

Role in Epigenetic Modifications

AC-4 is part of the epigenetic modifications that influence RNA structure and function through post-transcriptional modifications . These modifications represent a new mechanism for post-transcriptional regulation of gene expression .

Role in Remote Sensing and Scientific Research

Although not directly related to the chemical compound AC-4, the term “AC-4” is also used in the context of Unmanned Aircraft Systems (UAS) in remote sensing and scientific research . These systems have evolved rapidly and have begun finding application among civilian users for earth sensing reconnaissance and scientific data collection purposes .

Mecanismo De Acción

- The catalytic activity responsible for ac4C formation is attributed to N-acetyltransferase 10 (NAT10), which is the sole protein known to produce ac4C .

- The acetylation of RNA by NAT10 influences RNA stability and translation. For example, NAT10 acetylates rRNA, tRNA, and mRNA, affecting their functions .

- The exact depth of understanding regarding the “writer,” “reader,” and “eraser” aspects of ac4C function is still developing, but scientists have identified NAT10’s role in various diseases .

- The affected pathways include RNA splicing, maturation, transport, and translation. By modifying RNA, AC-4 impacts gene expression and cellular function .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Direcciones Futuras

Propiedades

IUPAC Name |

7,8-dihydroxy-N-[2-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N4O2S/c27-26(28,29)20-5-9-22(10-6-20)32-31-21-7-3-17(4-8-21)11-12-30-25(36)33-13-1-2-18-14-23(34)24(35)15-19(18)16-33/h3-10,14-15,34-35H,1-2,11-13,16H2,(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPZFJSJZPCWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)